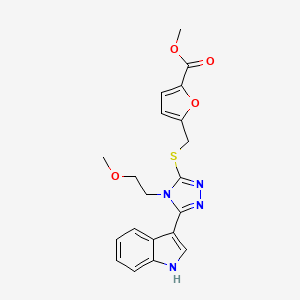

![molecular formula C9H12N2 B2497716 (6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine CAS No. 919367-27-4](/img/structure/B2497716.png)

(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, including nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination. A practical and efficient route was developed for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine, a closely related compound, using commercially available cyclopentanone and benzylamine as raw materials, achieving a total yield of 43.15% with 99.7% purity (HPLC) (Zhou et al., 2013).

Molecular Structure Analysis

Structural features of related compounds have been extensively studied using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy. These studies provide detailed insights into the molecular geometry, bond lengths, bond angles, and torsion angles, essential for understanding the compound's conformational stability and reactivity (Gumus et al., 2018).

Chemical Reactions and Properties

Compounds containing the "(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine" moiety can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidation-reduction reactions. These reactions are pivotal in modifying the compound's chemical structure to enhance its biological activity or to tailor its physical and chemical properties for specific applications. For instance, cycloaddition reactions have been employed to synthesize novel compounds with potential as cytotoxic agents (Ramazani et al., 2014).

科学的研究の応用

Pharmaceutical and Antimicrobial Research

(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine has significant applications in pharmaceutical research, particularly in the development of bactericides and antimicrobials. It plays a crucial role in the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. This compound is especially noteworthy in the production of fourth-generation Cefpirome as a side-chain component, highlighting its importance in antibiotic synthesis (Fu Chun, 2007).

Anticonvulsant Activity

Research on Schiff bases of 3-aminomethyl pyridine, which includes derivatives of this compound, demonstrates their potential as anticonvulsant agents. These compounds have shown effectiveness in seizure protection, suggesting their potential utility in treating epilepsy-related conditions (Pandey & Srivastava, 2011).

Catalysis and Synthesis

This chemical is used in the synthesis of NCN′ and PCN pincer palladacycles, with applications in catalysis. These palladacycles have been found to exhibit good activity and selectivity in catalytic processes, making them relevant in the field of synthetic chemistry (Roffe et al., 2016).

Photocytotoxicity in Cancer Research

Iron(III) complexes of this compound, particularly those involving Schiff bases, have been studied for their enhanced cellular uptake and remarkable photocytotoxicity. These properties make them potential candidates for targeted cancer therapy, especially in light-sensitive treatments (Basu et al., 2015).

Synthetic Methods and Applications

Various synthetic methods for 6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine have been developed, with applications ranging from antiulcer and anticancer activities. The diversity of synthetic routes, such as Friedlander condensation and Grignard reaction, emphasizes its versatility in different scientific applications (Chen Li-gong, 2004).

Structural and Spectral Studies

Structural and spectral studies of compounds containing this compound have provided insights into their chemical properties. Such research is fundamental in understanding the compound's behavior and potential applications in various fields of chemistry (Wu et al., 2009).

特性

IUPAC Name |

6,7-dihydro-5H-cyclopenta[c]pyridin-4-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-4-8-6-11-5-7-2-1-3-9(7)8/h5-6H,1-4,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNRDFXAUKUIPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=CC(=C2C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

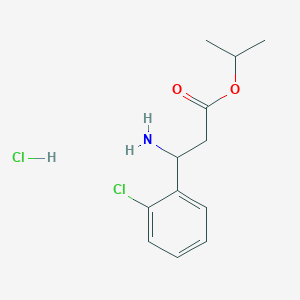

![Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate](/img/structure/B2497633.png)

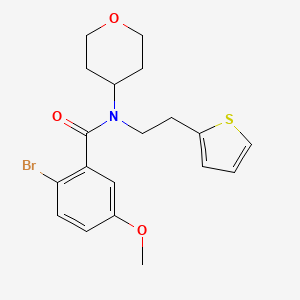

![butyl 4-[6-fluoro-2-(morpholin-4-ylcarbonyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2497634.png)

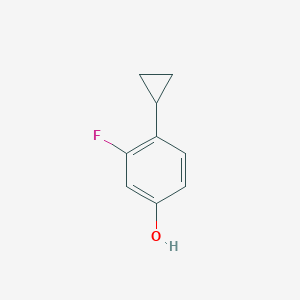

![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497636.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid](/img/structure/B2497637.png)

![2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2497642.png)

![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497647.png)

![1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497648.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2497650.png)

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2497655.png)